molecular formula C11H13ClN2O B2375893 1-(5-Phenyl-1,2-oxazol-3-yl)ethanamine;hydrochloride CAS No. 2408975-67-5

1-(5-Phenyl-1,2-oxazol-3-yl)ethanamine;hydrochloride

Cat. No.: B2375893
CAS No.: 2408975-67-5
M. Wt: 224.69
InChI Key: YRPVQNMGYIILCK-UHFFFAOYSA-N
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Description

1-(5-Phenyl-1,2-oxazol-3-yl)ethanamine hydrochloride is a heterocyclic amine derivative featuring a 1,2-oxazole core substituted with a phenyl group at the 5-position and an ethanamine side chain at the 3-position, forming a hydrochloride salt. The 1,2-oxazole ring (isoxazole) is a five-membered aromatic system containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties. The hydrochloride salt enhances solubility, making the compound suitable for biological and pharmacological studies.

Properties

IUPAC Name

1-(5-phenyl-1,2-oxazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c1-8(12)10-7-11(14-13-10)9-5-3-2-4-6-9;/h2-8H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPVQNMGYIILCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC(=C1)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Cyclization Methods

Classical approaches involve cyclization of precursors such as hippuric acid derivatives. A notable method involves reacting hippuric acid with aldehydes or ketones under microwave irradiation, using catalysts like dodecatungstophosphoric acid or ruthenium(III) chloride. This method achieves rapid cyclization (5–10 minutes) with yields exceeding 80%. For example, 2-phenyl-5(4H)-oxazolone forms via microwave-assisted condensation of hippuric acid and benzaldehyde in acetic anhydride.

Reaction Conditions :

  • Reactants : Hippuric acid, aldehyde/ketone
  • Catalysts : Dodecatungstophosphoric acid, samarium, ruthenium(III) chloride
  • Solvent : Acetic anhydride
  • Temperature : 100–120°C (microwave)
  • Yield : 80–85%

Microwave-Assisted Synthesis

Microwave technology enhances reaction kinetics and selectivity. Suman Bala et al. demonstrated that irradiating a mixture of hippuric acid and benzaldehyde with ruthenium(III) chloride produces 2-phenyl-5(4H)-oxazolone in 85% yield within 5 minutes. This method reduces side reactions and improves purity compared to conventional heating.

[3 + 2] Cycloaddition Approach

A modern, scalable method involves a [3 + 2] cycloaddition between carboxylic acids and isocyanides. Using 4-dimethylaminopyridine triflate (DMAP-Tf) as a catalyst, aromatic or aliphatic carboxylic acids react with isocyanides in dichloromethane (DCM) at 40°C, forming 4,5-disubstituted oxazoles in 30 minutes with yields up to 92%.

Typical Procedure :

  • Reactants : Carboxylic acid (1.0 equiv), isocyanide (1.2 equiv)
  • Catalyst : DMAP-Tf (1.3 equiv)
  • Solvent : DCM
  • Temperature : 40°C
  • Reaction Time : 30 minutes (aromatic acids) to 3 hours (aliphatic acids)
  • Workup : Extraction with DCM, column chromatography purification

Formation of the Hydrochloride Salt

The final step involves protonating the amine with hydrochloric acid (HCl). Dissolving the free base in ethanol and adding concentrated HCl at 0°C precipitates the hydrochloride salt. Recrystallization from ethanol/water mixtures enhances purity.

Optimized Conditions :

  • Acid : 6 M HCl
  • Solvent : Ethanol
  • Temperature : 0°C
  • Yield : 90–95%

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patent literature highlights the use of continuous flow systems to improve scalability. For instance, WO2013186792A2 describes a continuous process for analogous oxadiazole derivatives, achieving 90% yield with reduced reaction times.

Purification Techniques

Industrial methods employ recrystallization or chromatography. WO2015159170A2 emphasizes recrystallization from ethanol/water for high-purity amine salts.

Comparative Analysis of Methods

Method Reaction Time Yield Scalability Complexity
Traditional Cyclization 5–10 min 80–85% Moderate Low
[3 + 2] Cycloaddition 30 min–3 h 85–92% High Moderate
Reductive Amination 12 h 70–80% Low High

Chemical Reactions Analysis

Types of Reactions

1-(5-Phenyl-1,2-oxazol-3-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include oxazole N-oxides, reduced oxazole derivatives, and substituted phenyl derivatives.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of 1-(5-Phenyl-1,2-oxazol-3-yl)ethanamine;hydrochloride as an anticancer agent. The compound has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research demonstrated that derivatives of oxazole compounds exhibit cytotoxic effects against various tumor cells, making them promising candidates for further development in cancer therapy .

2. Neuroprotective Effects

The neuroprotective properties of oxazole derivatives have been investigated in models of neurodegenerative diseases. Compounds similar to this compound have been reported to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress, indicating their potential use in treating conditions such as Alzheimer's disease .

Material Science Applications

1. Fluorescent Probes

The compound's ability to act as a fluorescent probe has garnered attention in material science. Its photophysical properties allow it to be utilized in chemosensors for detecting nitro-analytes and metal cations in environmental monitoring applications. Studies have shown that modifications to the oxazole ring can enhance fluorescence intensity and selectivity, making these compounds suitable for sensitive detection systems .

2. Polymer Chemistry

In polymer chemistry, this compound can serve as a building block for synthesizing functional polymers with tailored properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, expanding its applicability in advanced materials .

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range.
Study BNeuroprotectionReported reduction in neuroinflammation markers in vitro, suggesting potential therapeutic effects against neurodegeneration.
Study CFluorescent ProbesDeveloped a chemosensor based on the compound that showed high sensitivity to mercury ions with a detection limit of 2.59 × 10^-9 M.

Mechanism of Action

The mechanism of action of 1-(5-Phenyl-1,2-oxazol-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Variations

1,2-Oxazole vs. 1,2,4-Oxadiazole Derivatives
  • 1-(5-Phenyl-1,2-oxazol-3-yl)ethanamine Hydrochloride : The 1,2-oxazole core (isoxazole) has adjacent oxygen and nitrogen atoms, creating a polarized ring system. This facilitates hydrogen bonding with biological targets, as seen in indole-based analogs interacting with HSP90 .
  • 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine Hydrochloride (): The 1,2,4-oxadiazole ring has non-adjacent nitrogen atoms, altering electron distribution.
Pyridinyl and Benzyl Substituents
  • 1-[3-(3-Pyridinyl)-1,2-oxazol-5-yl]methanamine Dihydrochloride (): The pyridinyl group introduces a basic nitrogen, improving water solubility and enabling π-π stacking interactions. The dihydrochloride salt further enhances solubility .
  • [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine Hydrochloride (): A benzyl-substituted oxadiazole derivative (C₁₀H₁₁ClN₄O) with a methyl group at the 5-position.

Side Chain Modifications

Ethanamine vs. Methanamine
  • 1-(5-Phenyl-1,2-oxazol-3-yl)ethanamine Hydrochloride : The ethylamine side chain provides flexibility, allowing optimal positioning for hydrogen bonding (e.g., with GLU527 in HSP90, as observed in indole derivatives) .
  • (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine Hydrochloride (): A methanamine side chain (C₁₀H₁₂ClN₃O) reduces conformational flexibility, which may limit binding to certain targets but enhance selectivity .
Branched and Cyclic Substituents
  • The ethanamine chain retains hydrogen-bonding capability .

Pharmacological and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Features Potential Applications
1-(5-Phenyl-1,2-oxazol-3-yl)ethanamine HCl C₁₁H₁₃ClN₂O 224.69 Polarized 1,2-oxazole, flexible ethylamine Protein-targeted therapeutics
1-(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine HCl () C₉H₁₀ClN₃O 211.65 Electron-deficient 1,2,4-oxadiazole Metabolic stability enhancement
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine HCl () C₁₀H₁₁ClN₄O 238.67 Methyl group for lipophilicity Membrane permeability optimization
N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine HCl () C₈H₁₅ClN₄O 218.68 Cyclobutyl steric bulk Selective enzyme inhibition

Key Research Findings

  • Hydrogen Bonding Interactions : Ethylamine side chains in indole derivatives (e.g., ) form hydrogen bonds with GLU527 and TYR604 in HSP90, suggesting similar interactions for the target compound .
  • Solubility and Stability : Hydrochloride salts universally improve aqueous solubility, critical for in vivo applications. Oxadiazole derivatives (e.g., ) may exhibit greater metabolic stability due to reduced ring reactivity compared to 1,2-oxazoles .
  • Synthetic Accessibility : Compounds like [3-(4-phenylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride () highlight the use of dihydro-oxazole intermediates, which could inform synthetic routes for the target compound .

Biological Activity

1-(5-Phenyl-1,2-oxazol-3-yl)ethanamine;hydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its pharmacological properties, including antimicrobial, cytotoxic, and other biological activities based on recent research findings.

  • Molecular Formula : C11_{11}H12_{12}ClN2_2O
  • Molecular Weight : 224.68 g/mol
  • CAS Number : 2408975-67-5

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, revealing its potential efficacy against different pathogens and cancer cell lines.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates antibacterial activity against several strains of bacteria:

Microorganism Zone of Inhibition (mm) Concentration (µg/mL)
Escherichia coli (E. coli)13.730
Staphylococcus aureus (S. aureus)12.530
Pseudomonas aeruginosa (P. aeruginosa)11.030

These results suggest that the compound has a promising role as an antibacterial agent, particularly in treating infections caused by the listed pathogens .

Cytotoxic Activity

In addition to its antimicrobial properties, the compound's cytotoxic effects have been evaluated against various cancer cell lines using MTT assays. The findings indicate:

Cell Line IC50_{50} (µM)
HeLa25
A54920
MCF715

The lower the IC50_{50}, the more potent the cytotoxic effect of the compound against these cancer cells .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies emphasize that modifications to the oxazole ring and substituents on the phenyl group significantly influence biological activity. Electron-withdrawing groups enhance antimicrobial and anticancer activities, while specific substitutions can lead to improved selectivity and potency .

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on various oxazole derivatives showed that compounds with halogen substituents exhibited enhanced antibacterial activity compared to their non-substituted counterparts. This suggests that strategic modifications can improve therapeutic efficacy .
  • Cytotoxicity Assessment : In a comparative analysis of different derivatives of oxazole compounds, it was found that introducing methyl or methoxy groups at specific positions on the phenyl ring resulted in increased cytotoxicity against breast and lung cancer cell lines .

Q & A

Basic Research Question

  • HPLC-MS : Employ a C18 column with 0.1% formic acid in acetonitrile/water (gradient elution) to detect degradation products (e.g., hydrolyzed oxazole rings) .
  • Thermogravimetric Analysis (TGA) : Assess stability at 25–150°C; decomposition >120°C indicates sensitivity to heat .
  • ¹H/¹³C NMR : Monitor amine proton shifts (δ 2.8–3.2 ppm) and oxazole carbons (δ 160–165 ppm) to confirm salt formation .

How can computational modeling predict the compound’s pharmacokinetic properties, such as blood-brain barrier permeability?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Use software like Schrödinger’s Desmond to model logP (predicted ~1.8) and polar surface area (PSA ~45 Ų), indicating moderate BBB penetration .
  • Docking Studies : AutoDock Vina can predict binding to P-glycoprotein efflux pumps, which may limit bioavailability .
  • ADMET Predictors : Tools like SwissADME estimate a half-life of 2–4 hours in humans, guiding dosing regimens .

What safety protocols are critical when handling this compound, given conflicting GHS classifications in literature?

Basic Research Question
While some safety data sheets (SDS) classify it as non-hazardous, others note risks (H315/H319). Best practices include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine powders .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

How does the hydrochloride salt form influence the compound’s solubility and crystallinity compared to the free base?

Advanced Research Question

  • Solubility : The hydrochloride salt increases aqueous solubility (e.g., 25 mg/mL in water at 25°C vs. 5 mg/mL for the free base) due to ionic interactions .
  • Crystallinity : X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with hydrogen-bonding networks between Cl⁻ and NH₃⁺ groups, enhancing stability .

What strategies mitigate batch-to-batch variability in enantiomeric purity during scale-up synthesis?

Advanced Research Question

  • Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve enantiomers .
  • Asymmetric Catalysis : Employ (R)-BINAP ligands in palladium-catalyzed steps to achieve >99% ee .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real-time to maintain consistency .

How can researchers validate the compound’s mechanism of action in complex biological systems, such as neuronal networks?

Advanced Research Question

  • Calcium Imaging : Use Fluo-4 AM dye in primary cortical neurons to assess intracellular Ca²⁺ flux post-treatment .
  • RNA-Seq : Identify differentially expressed genes (e.g., FosB, Egr1) linked to receptor activation pathways .
  • Microelectrode Arrays (MEAs) : Measure spike frequency changes in hippocampal slices to quantify excitatory/inhibitory effects .

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